7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide
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Overview
Description
7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[1,5-B]pyridazine core, a phenyl group, and a chloro-methylphenyl moiety. Its molecular formula is C19H15ClN4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide typically involves multiple steps:
Formation of the Imidazo[1,5-B]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: This is achieved through a substitution reaction where a phenyl group is introduced to the core structure.
Addition of the Chloro-Methylphenyl Moiety: This step involves the use of chlorinating agents to introduce the chloro group, followed by methylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Shares structural similarities but has a thiazole ring instead of an imidazo[1,5-B]pyridazine core.
Dasatinib: A known protein tyrosine kinase inhibitor with a similar chloro-methylphenyl moiety.
Uniqueness
- The imidazo[1,5-B]pyridazine core provides unique electronic properties.
- The combination of functional groups offers a distinct reactivity profile, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H18ClN5O2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
7-amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN5O2/c1-11-7-8-13(21)9-15(11)23-19(28)14-10-16(27)25-26-18(14)17(24-20(26)22)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H2,22,24)(H,23,28)(H,25,27) |
InChI Key |
QFROWSJBSZYVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)NN3C2=C(N=C3N)C4=CC=CC=C4 |
Origin of Product |
United States |
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